molecular formula C8H10N6S B10900650 4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10900650
M. Wt: 222.27 g/mol
InChI Key: NCSYMRAWFFVBOB-NYYWCZLTSA-N
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Description

4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combined pyrazole and triazole structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications compared to simpler analogues.

Properties

Molecular Formula

C8H10N6S

Molecular Weight

222.27 g/mol

IUPAC Name

4-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H10N6S/c1-2-13-5-7(3-10-13)4-11-14-6-9-12-8(14)15/h3-6H,2H2,1H3,(H,12,15)/b11-4+

InChI Key

NCSYMRAWFFVBOB-NYYWCZLTSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=N/N2C=NNC2=S

Canonical SMILES

CCN1C=C(C=N1)C=NN2C=NNC2=S

Origin of Product

United States

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